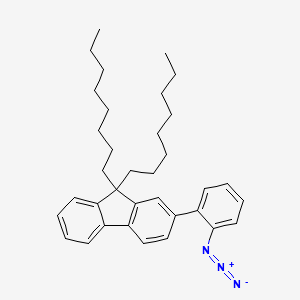![molecular formula C29H31N3O2 B12597840 2,5-Pyrrolidinedione, 3,3-diphenyl-1-[3-(4-phenyl-1-piperazinyl)propyl]- CAS No. 650617-02-0](/img/structure/B12597840.png)
2,5-Pyrrolidinedione, 3,3-diphenyl-1-[3-(4-phenyl-1-piperazinyl)propyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3-difenil-1-[3-(4-fenil-1-piperazinil)propil]-2,5-pirrolidindiona es un compuesto que pertenece a la clase de las pirrolidindionas. Estos compuestos son conocidos por sus diversas actividades biológicas y a menudo se utilizan como andamiajes en química medicinal . La presencia del grupo pirrolidindiona en este compuesto lo convierte en un compuesto guía versátil para el diseño de agentes bioactivos.
Métodos De Preparación
La síntesis de 3,3-difenil-1-[3-(4-fenil-1-piperazinil)propil]-2,5-pirrolidindiona típicamente implica la reacción de 3,3-difenil-2,5-pirrolidindiona con 1-(3-bromopropil)-4-fenilpiperazina en condiciones específicas . La reacción generalmente se lleva a cabo en presencia de una base como carbonato de potasio en un solvente aprótico como la dimetilformamida a temperaturas elevadas. Los métodos de producción industrial pueden involucrar rutas sintéticas similares, pero optimizadas para la producción a gran escala.
Análisis De Reacciones Químicas
3,3-difenil-1-[3-(4-fenil-1-piperazinil)propil]-2,5-pirrolidindiona experimenta varias reacciones químicas, que incluyen:
Oxidación: Este compuesto se puede oxidar utilizando agentes oxidantes como permanganato de potasio o trióxido de cromo.
Reducción: La reducción se puede lograr utilizando agentes reductores como el hidruro de litio y aluminio.
Sustitución: Las reacciones de sustitución nucleofílica pueden ocurrir en el anillo de piperazina, donde los nucleófilos reemplazan el grupo fenilo.
Aplicaciones Científicas De Investigación
Este compuesto tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción para sintetizar moléculas más complejas.
Biología: Se estudia por sus potenciales propiedades antimicrobianas y anticancerígenas.
Medicina: Se investiga por su posible uso como agente farmacéutico debido a sus propiedades bioactivas.
Industria: Se utiliza en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción de 3,3-difenil-1-[3-(4-fenil-1-piperazinil)propil]-2,5-pirrolidindiona implica su interacción con dianas moleculares específicas. El compuesto puede unirse a enzimas o receptores, alterando su actividad y dando lugar a diversos efectos biológicos. Las vías y los objetivos exactos dependen de la aplicación específica y del sistema biológico que se está estudiando .
Comparación Con Compuestos Similares
Compuestos similares incluyen:
3,3-difenil-2,5-pirrolidindiona: Comparte el núcleo de pirrolidindiona pero carece del grupo piperazina.
1,3-Dimetil-3-fenil-4,4-dipropil-2,5-pirrolidindiona: Contiene diferentes sustituyentes en el anillo de pirrolidindiona.
1-(2,4-dimetilfenil)-3-{4-[3-(trifluorometil)fenil]-1-piperazinil}-2,5-pirrolidindiona: Tiene una estructura similar pero con diferentes sustituyentes en el anillo de piperazina.
La singularidad de 3,3-difenil-1-[3-(4-fenil-1-piperazinil)propil]-2,5-pirrolidindiona radica en su combinación específica del núcleo de pirrolidindiona y el grupo piperazina, que confiere actividades biológicas y propiedades químicas distintas.
Propiedades
Número CAS |
650617-02-0 |
|---|---|
Fórmula molecular |
C29H31N3O2 |
Peso molecular |
453.6 g/mol |
Nombre IUPAC |
3,3-diphenyl-1-[3-(4-phenylpiperazin-1-yl)propyl]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C29H31N3O2/c33-27-23-29(24-11-4-1-5-12-24,25-13-6-2-7-14-25)28(34)32(27)18-10-17-30-19-21-31(22-20-30)26-15-8-3-9-16-26/h1-9,11-16H,10,17-23H2 |
Clave InChI |
ZEVAKAVHBYRDSU-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1CCCN2C(=O)CC(C2=O)(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4R)-4-Benzyl-3-{(2R,3S,4S,5S,6S)-3-hydroxy-2,4,6-trimethyl-5-[(triethylsilyl)oxy]deca-7,9-dienoyl}-1,3-oxazolidin-2-one](/img/structure/B12597760.png)
![2-[3-(3-Chlorophenyl)sulfonyl-2,5-dimethylindol-1-yl]acetic acid](/img/structure/B12597768.png)
![2-Cyclopenten-1-one, 4-[[tris(1-methylethyl)silyl]oxy]-, (4S)-](/img/structure/B12597774.png)

![1-Isoquinolin-5-yl-3-[2-[4-(trifluoromethoxy)phenyl]ethyl]urea](/img/structure/B12597788.png)
![N'-[2-(2-methoxyphenyl)ethyl]-N-(4-phenylbutyl)ethane-1,2-diamine](/img/structure/B12597799.png)
![3-(Decyloxy)-6-{[4-(heptyloxy)anilino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B12597805.png)
![1-[4-(Dibromomethyl)phenyl]ethan-1-one](/img/structure/B12597811.png)
![4-[Bis(ethylsulfanyl)methyl]-2-methoxy-1-[(prop-2-en-1-yl)oxy]benzene](/img/structure/B12597819.png)
![N-{2-[(3-Cyano-8-methyl-2-quinolinyl)amino]ethyl}-3-methoxybenzamide](/img/structure/B12597827.png)


![9H-Thioxanthen-9-one, 3-[4-(1,1-dimethylethyl)phenyl]-, 10,10-dioxide](/img/structure/B12597866.png)
![3-(Decyloxy)-6-[4-(decyloxy)phenyl]pyridazine](/img/structure/B12597872.png)
